

# Microbial Production of $\beta$ -Ionol in *Saccharomyces cerevisiae*: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *beta-Ionol*

Cat. No.: B3421568

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microbial production of  $\beta$ -ionol, a valuable apocarotenoid, using the versatile cell factory *Saccharomyces cerevisiae*. By leveraging metabolic engineering strategies, this yeast can be engineered to efficiently synthesize  $\beta$ -ionone, which can be subsequently reduced to  $\beta$ -ionol. These protocols cover the genetic modification of yeast, cultivation conditions, and analytical methods for product quantification.

## Introduction

$\beta$ -Ionol and its precursor,  $\beta$ -ionone, are C13 apocarotenoids with significant applications in the fragrance, flavor, and pharmaceutical industries. Traditionally obtained through chemical synthesis or extraction from plants, biotechnological production in microorganisms like *Saccharomyces cerevisiae* offers a sustainable and environmentally friendly alternative. This yeast is an ideal chassis for producing terpenoids due to its well-characterized genetics, robustness in industrial fermentations, and the presence of the native mevalonate (MVA) pathway, which provides the essential precursors for isoprenoid biosynthesis.

The engineering strategy involves the introduction of a heterologous carotenoid biosynthesis pathway to produce  $\beta$ -carotene, followed by the expression of a carotenoid cleavage dioxygenase to convert  $\beta$ -carotene into  $\beta$ -ionone. Further enzymatic reduction can then yield  $\beta$ -

ionol. This document outlines the key genetic modifications, cultivation parameters, and analytical procedures to achieve and optimize  $\beta$ -ionol production in *S. cerevisiae*.

## Data Presentation

The following tables summarize the quantitative data from various studies on the production of  $\beta$ -carotene and  $\beta$ -ionone in engineered *Saccharomyces cerevisiae*.

Table 1: Production of  $\beta$ -Carotene in Engineered *S. cerevisiae*

| Strain Description                    | Key Genetic Modifications                                                                    | $\beta$ -Carotene Titer (mg/g DCW) | Cultivation Conditions  | Reference |
|---------------------------------------|----------------------------------------------------------------------------------------------|------------------------------------|-------------------------|-----------|
| Single-copy carotenoid genes          | Integration of CrtE, CrtYB, Ctrl from Xanthophyllomyces dendrorhous                          | 4                                  | Shake flask, YPD medium | [1][2][3] |
| Fine-tuned carotenoid gene expression | Optimized expression of CrtE, CrtYB, Ctrl                                                    | 16                                 | Shake flask, YPD medium | [1][2][3] |
| Pathway bottleneck alleviation        | Overexpression of truncated HMG-CoA reductase (tHMG1) in the high $\beta$ -carotene producer | 32                                 | Shake flask, YPD medium | [1][2][3] |

Table 2: Production of  $\beta$ -Ionone in Engineered *S. cerevisiae*

| Strain Description                 | Key Genetic Modifications                                                                         | β-Ionone Titer (mg/L)  | Cultivation Conditions                          | Reference |
|------------------------------------|---------------------------------------------------------------------------------------------------|------------------------|-------------------------------------------------|-----------|
| Initial β-ionone production        | Expression of PhCCD1 in a low β-carotene strain (4 mg/g DCW)                                      | 1.8                    | Shake flask, YPD with 10% dodecane overlay, 72h | [2]       |
| High-level β-ionone production     | Expression of PhCCD1 in a high β-carotene strain (32 mg/g DCW) with multiple copies of fyn-PhCCD1 | 33                     | Shake flask, YPD with 10% dodecane overlay, 72h | [1][2][3] |
| Early reported β-ionone production | Expression of carotenogenic genes and PhCCD1                                                      | 0.2 - 5                | Shake flask / Bioreactor                        | [2]       |
| Two-phase fermentation             | High β-carotene producer with PhCCD1 expression                                                   | 180 (in organic phase) | Two-phase shake flask fermentation              | [2]       |

## Experimental Protocols

### Media Preparation

YPD Medium (per 1 Liter):

- Yeast Extract: 10 g
- Peptone: 20 g
- Dextrose (Glucose): 20 g
- Deionized Water: to 1 L

## Protocol:

- Dissolve the yeast extract and peptone in deionized water.
- Autoclave for 20 minutes at 121°C.
- In a separate container, prepare a 20% dextrose solution and sterilize by autoclaving or filtration.
- Aseptically add the sterile dextrose solution to the autoclaved yeast extract and peptone mixture.

## Genetic Engineering of *S. cerevisiae*

a. Gene Cassette Construction: The biosynthetic pathway for β-ionone requires the expression of several heterologous genes. These genes are typically codon-optimized for *S. cerevisiae* and cloned into yeast expression vectors.

- Geranylgeranyl diphosphate (GGPP) synthase: CrtE from *Xanthophyllomyces dendrorhous*.
- Phytoene synthase and lycopene cyclase: Bifunctional CrtYB from *X. dendrorhous*.
- Phytoene desaturase: Crtl from *X. dendrorhous*.
- Carotenoid Cleavage Dioxygenase: CCD1 from *Petunia hybrida* (PhCCD1), often fused with a membrane-targeting signal peptide.

To enhance the flux towards β-carotene, overexpression of a truncated version of the native HMG-CoA reductase (tHMG1) is recommended.

b. CRISPR/Cas9-Mediated Genome Integration: This protocol describes the integration of gene cassettes into the yeast genome for stable expression.

## Materials:

- *S. cerevisiae* strain (e.g., CEN.PK2-1C).
- gRNA expression plasmid.

- Cas9 expression vector (can be integrated into the host genome or co-transformed).
- Donor DNA cassette(s) with homology arms flanking the integration site.
- Lithium Acetate (LiAc) solution (1 M, sterile).
- Polyethylene Glycol (PEG) 3350 solution (50% w/v, sterile).
- Single-stranded carrier DNA (ssDNA) (10 mg/mL).
- YPD medium and selective agar plates.

**Protocol:****• Preparation of Competent Cells:**

1. Inoculate a single colony of *S. cerevisiae* in 5 mL of YPD medium and grow overnight at 30°C with shaking.
2. Inoculate 50 mL of YPD to an OD<sub>600</sub> of ~0.2 and grow to an OD<sub>600</sub> of 0.6-0.8.
3. Harvest the cells by centrifugation at 3000 x g for 5 minutes.
4. Wash the cell pellet with 25 mL of sterile water and centrifuge again.
5. Resuspend the pellet in 1 mL of 100 mM LiAc and transfer to a microfuge tube.
6. Pellet the cells and resuspend in 400 µL of 100 mM LiAc.

**• Transformation:**

1. Boil the ssDNA for 5 minutes and immediately chill on ice.
2. In a microfuge tube, mix:
  - Competent cells: 50 µL
  - gRNA plasmid: ~200 ng

- Cas9 plasmid (if not integrated): ~200 ng
- Donor DNA: ~1 µg
- ssDNA: 10 µL

3. Add 300 µL of 50% PEG solution.

4. Add 36 µL of 1 M LiAc.

5. Vortex thoroughly and incubate at 30°C for 30 minutes.

6. Heat shock at 42°C for 20-25 minutes.

7. Pellet the cells by centrifugation, remove the supernatant, and resuspend in 200 µL of sterile water.

8. Plate the cell suspension on selective agar plates and incubate at 30°C for 2-3 days.

• Verification:

1. Confirm successful integration by colony PCR using primers flanking the integration site.

## Cultivation for β-Ionone Production

Protocol:

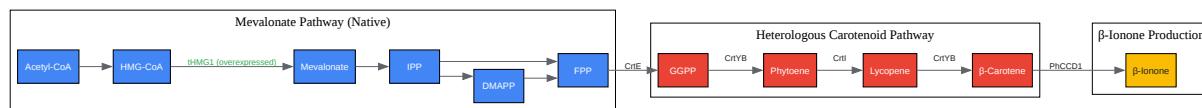
- Inoculate a single colony of the engineered *S. cerevisiae* strain into 5 mL of YPD medium and grow overnight at 30°C with shaking at 200 rpm.
- Inoculate 20 mL of YPD medium in a 250 mL shake flask to an initial OD600 of 0.1.
- Add a 10% (v/v) overlay of dodecane to the culture medium to capture the volatile β-ionone.
- Incubate at 30°C with shaking at 170-200 rpm for 72-96 hours.[\[2\]](#)

## Extraction and Quantification of β-Carotene

Protocol:

- Harvest yeast cells from the culture by centrifugation.
- Wash the cell pellet with distilled water.
- Disrupt the cells using mechanical bead beating with glass beads in acetone.
- Centrifuge to pellet the cell debris and collect the supernatant containing the carotenoids.
- Evaporate the acetone under a stream of nitrogen.
- Redissolve the carotenoid extract in a suitable solvent for HPLC analysis (e.g., methanol/acetonitrile/chloroform).
- Analyze by HPLC using a C18 or C30 reverse-phase column.
- Detect carotenoids by absorbance at 450 nm.
- Quantify by comparing the peak area to a standard curve of  $\beta$ -carotene.

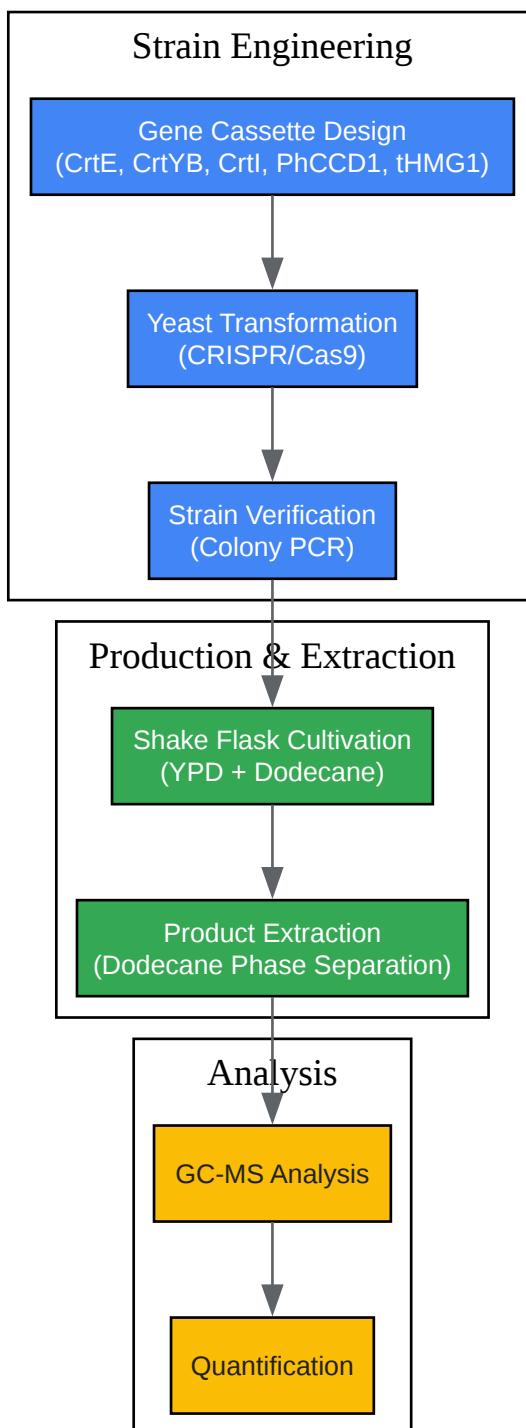
## Extraction and Quantification of $\beta$ -Ionone

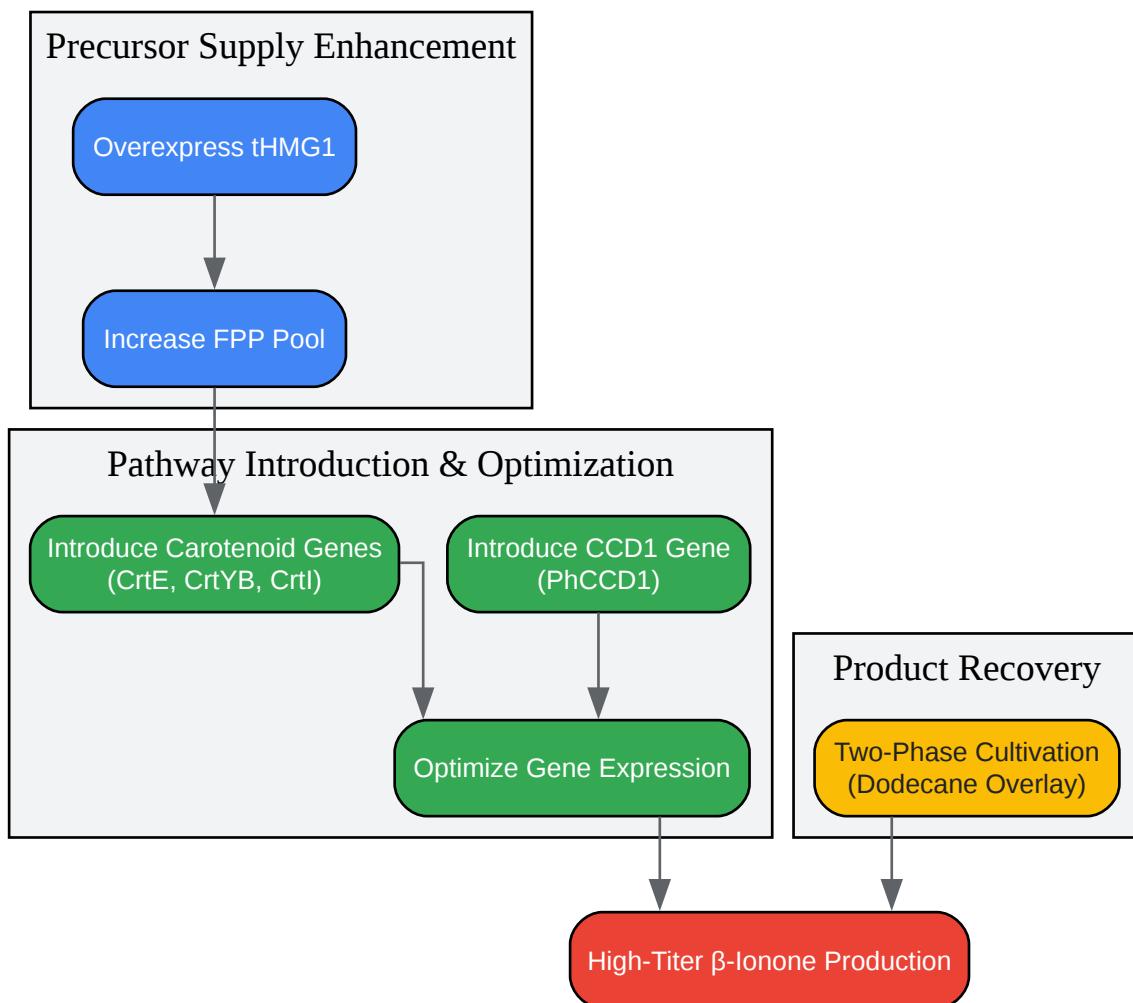

### Protocol:

- Separate the dodecane layer from the culture medium by centrifugation.
- Dilute the dodecane sample containing  $\beta$ -ionone with a suitable solvent (e.g., hexane or ethyl acetate).
- Analyze the sample by Gas Chromatography-Mass Spectrometry (GC-MS).
  - Column: A non-polar or medium-polarity column (e.g., DB-5MS or HP-5MS) is suitable.
  - Injector Temperature: 250°C.
  - Oven Program: Start at 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
  - MS Detection: Use selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions of  $\beta$ -ionone (e.g., m/z 177, 192).

- Quantify  $\beta$ -ionone by comparing the peak area to a standard curve prepared with pure  $\beta$ -ionone.

## Visualizations


### Biosynthetic Pathway of $\beta$ -Ionone in Engineered *S. cerevisiae*




[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway for  $\beta$ -ionone production in engineered *S. cerevisiae*.

## Experimental Workflow for $\beta$ -Ionone Production





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [dunham.gs.washington.edu](http://dunham.gs.washington.edu) [dunham.gs.washington.edu]
- 2. Protocols · Benchling [[benchling.com](http://benchling.com)]
- 3. ProtocolsLithiumAcetateTransformation < Lab < TWiki [[barricklab.org](http://barricklab.org)]

- To cite this document: BenchChem. [Microbial Production of  $\beta$ -Ionol in *Saccharomyces cerevisiae*: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3421568#microbial-production-of-beta-ionol-using-saccharomyces-cerevisiae>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)